![molecular formula C15H19N3O4 B3977539 4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine](/img/structure/B3977539.png)
4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine
Vue d'ensemble
Description
4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine, also known as NBD-PM or NBD-Morph, is a fluorescent probe that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in the field of biochemistry and pharmacology for its ability to label proteins and study their interactions with other molecules.
Mécanisme D'action
4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine is a fluorescent probe that binds to proteins through covalent bonding. The fluorescent properties of 4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine enable the visualization of protein-protein interactions and protein-ligand interactions. The covalent bonding of 4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine with proteins occurs through the formation of an amide bond between the carboxylic acid group of 4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine and the amino group of the protein.
Biochemical and Physiological Effects:
4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in lab experiments.
Avantages Et Limitations Des Expériences En Laboratoire
4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine has several advantages for lab experiments. It is a non-toxic compound that is easy to synthesize and can be obtained in large quantities. The fluorescent properties of 4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine enable the visualization of protein-protein interactions and protein-ligand interactions. However, there are also limitations to the use of 4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine. The covalent bonding of 4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine with proteins can interfere with protein function, and the fluorescent properties of 4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine can also interfere with protein function.
Orientations Futures
4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine has several potential future directions. One possible direction is the development of new fluorescent probes with improved properties, such as increased sensitivity and specificity. Another direction is the use of 4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine in the study of protein dynamics and interactions in living cells. 4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine can also be used in the development of new drugs and therapies by studying the interactions of proteins with potential drug candidates. Overall, 4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine has significant potential for future research and development in various fields of science.
Applications De Recherche Scientifique
4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine is widely used in scientific research for its ability to label proteins and study their interactions with other molecules. This compound is used in various fields such as biochemistry, pharmacology, and cell biology. 4-[5-nitro-2-(1-pyrrolidinyl)benzoyl]morpholine is used to study protein-protein interactions, protein-ligand interactions, and protein-nucleic acid interactions. It is also used to study protein folding and conformational changes.
Propriétés
IUPAC Name |
morpholin-4-yl-(5-nitro-2-pyrrolidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-15(17-7-9-22-10-8-17)13-11-12(18(20)21)3-4-14(13)16-5-1-2-6-16/h3-4,11H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIVAZQXXLBOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



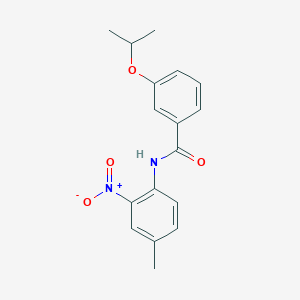

![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3977469.png)
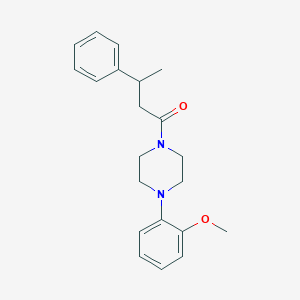
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-9H-xanthene-9-carboxamide](/img/structure/B3977480.png)
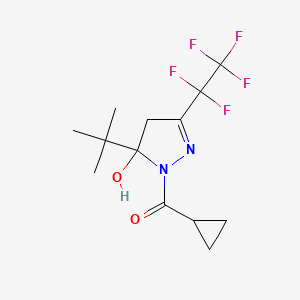
![8-(1-azepanylcarbonyl)-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3977490.png)
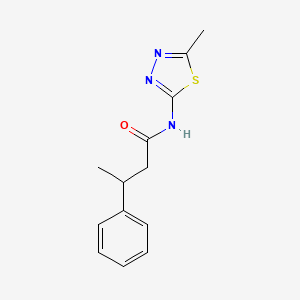
![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3977502.png)
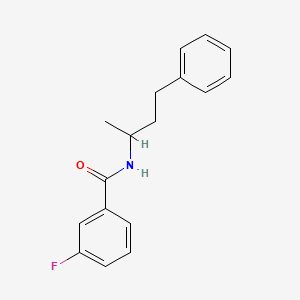
![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B3977504.png)
![(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B3977516.png)
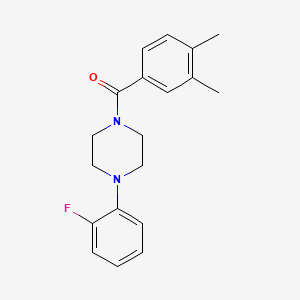
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-phenylbutanamide](/img/structure/B3977550.png)